molecular formula C8H14O3 B12315116 2-(Propan-2-yl)oxolane-2-carboxylic acid

2-(Propan-2-yl)oxolane-2-carboxylic acid

Cat. No.: B12315116
M. Wt: 158.19 g/mol
InChI Key: LRHRMRVWPJQBNS-UHFFFAOYSA-N
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Description

Contextualization within Carboxylic Acid and Cyclic Ether Chemistry

2-(Propan-2-yl)oxolane-2-carboxylic acid is defined by two key functional groups: a carboxylic acid and a cyclic ether (oxolane). Carboxylic acids are a cornerstone of organic chemistry, characterized by the -COOH group. This functional group imparts acidity and the ability to form strong hydrogen bonds, making it a frequent component in the pharmacophores of numerous drugs. nih.govnumberanalytics.com In fact, over 450 marketed drugs contain a carboxylic acid moiety. acs.org However, the presence of a carboxylic acid can also lead to undesirable properties, such as limited permeability across biological membranes and metabolic instability. acs.orgresearchgate.net

The oxolane ring, a five-membered saturated cyclic ether also known as tetrahydrofuran (B95107) (THF), is another critical feature. Cyclic ethers are prevalent in natural products and pharmaceuticals. The oxetane (B1205548) ring, a four-membered cyclic ether, is found in the well-known anticancer drug paclitaxel (B517696) (Taxol). acs.org The oxolane ring in this compound provides a defined three-dimensional structure and influences the molecule's polarity and solubility. The isopropyl group, a bulky and lipophilic substituent, further modulates these properties.

Significance of Oxolane-2-carboxylic Acid Scaffolds in Organic Chemistry

The oxolane-2-carboxylic acid scaffold, the parent structure of this compound, is a valuable building block in organic synthesis. Its structure, which combines a hydrophilic carboxylic acid with a more lipophilic cyclic ether, creates a molecule with amphiphilic character. This scaffold can be found in various natural products and has been utilized as an intermediate in the synthesis of several pharmaceutical agents. wikipedia.org

The substitution at the C2 position, as seen with the isopropyl group in the title compound, allows for the fine-tuning of the molecule's steric and electronic properties. This tunability is crucial in medicinal chemistry, where small structural modifications can lead to significant changes in biological activity, selectivity, and pharmacokinetic profiles. nih.gov The ability to introduce substituents at this position makes the oxolane-2-carboxylic acid scaffold a versatile platform for the development of new chemical entities. For instance, the introduction of a hydrophobic group can influence how a molecule interacts with a biological target. nih.gov

Historical Development and Emerging Trends in the Study of Related Compounds

The study of oxolane-2-carboxylic acid, also known as tetrahydro-2-furoic acid, dates back to at least 1913 with the work of Wienhaus on the reduction of furoic acid. wikipedia.org Furoic acid, readily available from the oxidation of furfural (B47365) (derived from biomass), serves as a key starting material for the synthesis of its saturated counterpart, oxolane-2-carboxylic acid. wikipedia.orgorgsyn.org Various methods have been developed for this transformation, including catalytic hydrogenation over palladium-nickel catalysts. wikipedia.org

In recent years, there has been a growing interest in the use of carboxylic acids as versatile functional groups in metallaphotoredox catalysis, allowing for their conversion into other valuable functionalities. acs.org This trend opens up new possibilities for the derivatization of oxolane-2-carboxylic acid and its analogs. Furthermore, the concept of bioisosteric replacement, where a functional group is substituted with another that has similar physical or chemical properties, is a major strategy in drug design. nih.govnih.gov The oxolane-2-carboxylic acid scaffold itself can be considered a bioisostere for other chemical groups, and its derivatives are being explored for their potential to modulate the properties of drug candidates. acs.org The development of new synthetic methodologies continues to expand the chemical space accessible from these scaffolds, promising new applications in various fields of chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-propan-2-yloxolane-2-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-6(2)8(7(9)10)4-3-5-11-8/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

LRHRMRVWPJQBNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCO1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Propan 2 Yl Oxolane 2 Carboxylic Acid

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of 2-(propan-2-yl)oxolane-2-carboxylic acid necessitates precise control over the formation of the substituted oxolane ring. Both direct functionalization of a pre-formed ring and the cyclization of acyclic precursors are viable strategies.

Direct Functionalization Approaches to the Oxolane Ring

Directly introducing both an isopropyl and a carboxylic acid group onto the C2 position of an existing oxolane ring is a conceptually straightforward but practically challenging approach. This typically involves the sequential introduction of the two substituents.

One potential pathway involves the initial α-alkylation of a suitable oxolane precursor, such as a lactone, followed by further transformations. For instance, the α-isopropylation of γ-butyrolactone can be achieved using a strong base like lithium diisopropylamide (LDA) to generate the enolate, which is then quenched with an isopropyl halide. The resulting 2-isopropyloxolan-2-one can then be reduced to the corresponding lactol, which exists in equilibrium with the ring-opened hydroxy aldehyde. Subsequent oxidation of the aldehyde functionality would yield the target carboxylic acid.

A plausible synthetic sequence is outlined below:

α-Isopropylation of γ-Butyrolactone: Treatment of γ-butyrolactone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) generates the corresponding enolate. This enolate can then react with an electrophilic isopropyl source, such as 2-iodopropane (B156323), to introduce the isopropyl group at the α-position.

Reduction to Lactol: The resulting α-isopropyl-γ-butyrolactone can be reduced to the corresponding lactol, (2-isopropyl-oxolan-2-ol), using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This lactol exists in equilibrium with its open-chain tautomer, 5-hydroxy-4-methyl-2-pentanone.

Oxidation to Carboxylic Acid: The aldehyde group of the open-chain tautomer can be selectively oxidized to a carboxylic acid using various oxidizing agents. A common method is the Jones oxidation (CrO₃/H₂SO₄ in acetone), although milder conditions might be preferable to avoid side reactions. This step would yield the final product, this compound.

StepReactantsReagentsProduct
1γ-Butyrolactone, 2-IodopropaneLDA, THF, -78 °C2-Isopropyloxolan-2-one
22-Isopropyloxolan-2-oneDIBAL-H, Toluene, -78 °C2-Isopropyl-oxolan-2-ol
32-Isopropyl-oxolan-2-olCrO₃, H₂SO₄, AcetoneThis compound

This table outlines a proposed synthetic pathway based on established organic transformations.

Cyclization Reactions for Oxolane Moiety Formation

The construction of the oxolane ring through the cyclization of a suitably functionalized acyclic precursor is a powerful and widely used strategy. These methods often offer excellent control over regioselectivity.

Intramolecular Williamson Ether Synthesis: A classic approach involves the intramolecular SN2 reaction of a γ-hydroxy halide or sulfonate. For the synthesis of this compound, a precursor such as an ethyl 5-hydroxy-2-isopropyl-2-halopentanoate could be utilized. Treatment of this substrate with a base would induce cyclization to form the ethyl ester of the target compound, which can then be hydrolyzed to the carboxylic acid.

Radical Cyclization: Radical cyclizations provide another avenue to the oxolane ring system. For instance, an ester containing a bromo-propargyloxy group can undergo intramolecular cyclization catalyzed by electrogenerated nickel(I) complexes. nih.gov This method leads to the formation of a methylene-tetrahydrofuran derivative, which could potentially be further elaborated to the desired product.

Reductive Cycloetherification: A direct and catalytic approach to cis-2,5-disubstituted tetrahydrofurans involves the reductive cycloetherification of 1,4-diketones. nih.gov This metal-free transformation uses a simple triarylborane catalyst and molecular hydrogen as the reductant, producing water as the only byproduct. nih.gov While this method typically yields disubstituted products, modification of the starting diketone could potentially lead to the desired 2,2-disubstituted pattern.

Cyclization MethodPrecursor TypeKey Reagents/CatalystsProduct Type
Intramolecular Williamson Ether Synthesisγ-hydroxy halide/sulfonate esterBase (e.g., NaH)2-substituted oxolane ester
Radical CyclizationBromo propargyloxy esterElectrogenerated [Ni(tmc)]⁺Methylene-substituted oxolane
Reductive Cycloetherification1,4-diketoneTriarylborane, H₂cis-2,5-disubstituted oxolane

This table summarizes various cyclization strategies for the formation of the oxolane ring.

Stereoselective and Enantioselective Synthesis of this compound

The creation of the C2 quaternary stereocenter with a specific enantiomeric configuration is a key challenge. Asymmetric catalysis and the use of chiral auxiliaries are the principal strategies to achieve this.

Asymmetric Catalysis in the Formation of Stereocenters

Asymmetric catalysis offers an efficient route to chiral products from prochiral starting materials. For the synthesis of chiral 2,2-disubstituted tetrahydrofurans, several catalytic methods have been developed.

Asymmetric [3+2] Cycloaddition: A notable example is the iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes, which provides access to highly enantioenriched tetrahydrofurans. acs.orgnih.gov This reaction proceeds under mild conditions with excellent stereoselectivity and a broad substrate scope. acs.orgnih.gov By selecting a suitable vinylcyclopropane (B126155) and an isopropyl-containing carboxylic acid, this method could potentially be adapted to synthesize the target molecule.

Catalytic Enantioselective Hydrogenation: The asymmetric hydrogenation of dialkyl 2-oxoglutarates over cinchona-modified Pt/Al₂O₃ catalysts can produce chiral alkyl 5-oxotetrahydrofuran-2-carboxylates with high enantiomeric excess (up to 96% ee). rsc.org Subsequent functionalization of the ketone and lactone moieties could lead to the desired product.

Catalytic MethodSubstratesCatalyst/LigandEnantioselectivity (ee)
Asymmetric [3+2] CycloadditionCarboxylic acid, VinylcyclopropaneIridium complexHigh
Enantioselective HydrogenationDialkyl 2-oxoglutarateCinchona-modified Pt/Al₂O₃Up to 96%

This table highlights selected asymmetric catalytic methods for the synthesis of chiral tetrahydrofuran (B95107) derivatives.

Chiral Auxiliary-Mediated and Chiral Pool Syntheses

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Chiral Auxiliary in Cyclization: A chiral auxiliary can be attached to the acyclic precursor to control the stereochemistry of the cyclization step. For instance, a chiral oxazolidinone auxiliary can be used to direct the alkylation and subsequent cyclization of a linear substrate, thereby setting the stereochemistry of the newly formed stereocenter. nih.gov

Chiral Pool Synthesis: The "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, a starting material from the chiral pool containing an isopropyl group and appropriate functionality, such as certain amino acids or terpenes, could be envisioned. For example, derivatives of (S)-valine could potentially be elaborated into a suitable acyclic precursor for cyclization.

A general approach using a chiral auxiliary is depicted below:

Acylation: A chiral auxiliary, such as an Evans oxazolidinone, is acylated with a suitable carboxylic acid derivative.

Diastereoselective Alkylation: The enolate of the resulting imide is formed and alkylated with high diastereoselectivity.

Auxiliary Cleavage and Cyclization: The chiral auxiliary is cleaved, and the resulting functionalized chain is induced to cyclize, transferring the stereochemical information to the final product.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources.

Atom Economy: Synthetic routes with high atom economy are desirable as they maximize the incorporation of atoms from the reactants into the final product. nih.govacs.orgacs.org Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, are particularly atom-economical. nih.govmdpi.com For the synthesis of this compound, a well-designed cyclization or cycloaddition reaction would likely have a higher atom economy than a lengthy linear synthesis involving multiple protection and deprotection steps.

Use of Renewable Resources and Bio-based Solvents: The use of starting materials derived from biomass is a key aspect of green chemistry. While the direct synthesis of the target compound from renewable feedstocks is not yet established, the use of bio-based solvents in the synthetic sequence can significantly improve its environmental profile. core.ac.ukrsc.orgwhiterose.ac.ukresearchgate.net Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, are excellent alternatives to traditional petroleum-based solvents like tetrahydrofuran (THF). core.ac.ukwhiterose.ac.ukresearchgate.net The choice of solvent can also influence the stereoselectivity of a reaction. rsc.org

Green Chemistry PrincipleApplication in SynthesisExample
Atom Economy Tandem/cascade reactionsPhosphine-catalyzed tandem umpolung addition and intramolecular conjugate addition for heterocycle construction. nih.gov
Use of Renewable Resources Bio-based solventsUtilizing 2-methyltetrahydrofuran (2-MeTHF) as a replacement for THF. core.ac.ukwhiterose.ac.ukresearchgate.net
Catalysis Asymmetric catalysisIridium-catalyzed asymmetric [3+2] cycloaddition to minimize chiral waste. acs.orgnih.gov

This table illustrates the application of green chemistry principles to the synthesis of the target compound.

Exploration of Novel Synthetic Routes and Method Development

The synthesis of this compound, a specialized derivative of tetrahydrofuran, presents a unique challenge due to the presence of a quaternary carbon at the 2-position, which is substituted with both a carboxyl group and an isopropyl group. As dedicated literature for its direct synthesis is sparse, exploration into novel synthetic routes is necessary. A plausible and scientifically sound approach involves a multi-step strategy commencing with a readily available precursor, followed by a key carbon-carbon bond formation step to introduce the isopropyl moiety.

A proposed novel methodology is centered around the α-alkylation of a suitable oxolane-2-carboxylic acid precursor. This strategy is divided into two primary stages: the synthesis of the core heterocyclic structure, oxolane-2-carboxylic acid (also known as tetrahydro-2-furoic acid), and its subsequent selective alkylation.

Step 1: Synthesis of Oxolane-2-carboxylic Acid Precursor

The foundational step involves the preparation of oxolane-2-carboxylic acid. A well-established and efficient method for this is the catalytic hydrogenation of 2-furoic acid. wikipedia.org This reaction reduces the furan (B31954) ring to its saturated tetrahydrofuran analogue. The reduction can be achieved using various catalytic systems, with bimetallic catalysts such as palladium-nickel on an alumina (B75360) support showing high efficacy. wikipedia.org

Step 2: α-Alkylation for the Introduction of the Propan-2-yl Group

The critical step in this novel route is the introduction of the isopropyl group at the α-position to the carboxyl group. Direct α-alkylation of carboxylic acids can be effectively achieved by generating a dianion intermediate. researchgate.net This is typically accomplished by treating the carboxylic acid with two equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. The first equivalent of the base deprotonates the acidic carboxylic proton, while the second equivalent removes the α-proton, forming a reactive enediolate. researchgate.net

This enediolate can then be treated with a suitable electrophile, in this case, an isopropyl halide like 2-iodopropane or 2-bromopropane, to form the desired C-C bond at the α-position. Subsequent aqueous workup protonates the carboxylate to yield the final product, this compound.

The following data tables outline the proposed synthetic pathway and detail the key research findings and considerations for this method development.

Interactive Data Table: Proposed Synthetic Scheme

StepReactantReagents/ConditionsProduct
12-Furoic AcidH₂, Pd/Ni on Al₂O₃, Solvent (e.g., H₂O or an alcohol)Oxolane-2-carboxylic acid
2Oxolane-2-carboxylic acid1. Lithium Diisopropylamide (LDA) (2.2 eq.), Anhydrous THF, -78 °C to 0 °C2. 2-Iodopropane3. H₃O⁺ workupThis compound

Interactive Data Table: Detailed Research Findings and Method Development

AspectDetailed Findings and Rationale
Precursor Synthesis The hydrogenation of 2-furoic acid is a high-yielding and scalable reaction. The choice of a heterogeneous catalyst like Pd/Ni on alumina allows for straightforward product isolation through filtration. wikipedia.org
Alkylation Strategy The formation of a dianion using LDA is a classic and reliable method for the α-alkylation of carboxylic acids, preventing self-condensation and other side reactions. umw.edu Using a strong, sterically hindered base is crucial for efficient deprotonation at the α-carbon.
Choice of Base Lithium diisopropylamide (LDA) is the preferred base due to its strong basicity and non-nucleophilic nature, which minimizes competitive addition to the electrophile. It is typically prepared in situ from diisopropylamine (B44863) and n-butyllithium or purchased as a solution.
Electrophile 2-Iodopropane is selected as the alkylating agent due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds, facilitating the SN2 reaction with the enediolate nucleophile.
Reaction Conditions The alkylation reaction must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the highly reactive LDA and the enediolate intermediate. Low temperatures (-78 °C) are initially required to control the formation of the dianion.
Stereochemistry The final product contains a chiral center at the C2 position. As this proposed synthesis starts from an achiral precursor and involves non-stereoselective steps, the resulting product will be a racemic mixture of (R)- and (S)-2-(propan-2-yl)oxolane-2-carboxylic acid.

This proposed route provides a logical and robust framework for the laboratory-scale synthesis of this compound, leveraging established chemical principles for novel application.

Derivatization and Structure Reactivity Relationship Studies of 2 Propan 2 Yl Oxolane 2 Carboxylic Acid Analogues

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, amenable to a wide array of chemical transformations. These modifications can significantly impact the molecule's polarity, acidity, and ability to act as a hydrogen bond donor or acceptor, thereby influencing its biological activity and material properties.

Esterification, Amidation, and Acyl Halide Formation

Standard protocols for the conversion of carboxylic acids to esters, amides, and acyl halides are well-documented and directly applicable to 2-(propan-2-yl)oxolane-2-carboxylic acid.

Esterification: The formation of esters can be achieved through several methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. ub.edu Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) can be employed. nih.gov These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using peptide coupling reagents. uobasrah.edu.iq The activated acid can then react with a primary or secondary amine to form the corresponding amide. Direct condensation of the carboxylic acid and an amine is also possible but typically requires high temperatures.

Acyl Halide Formation: Conversion to an acyl halide, most commonly an acyl chloride, provides a highly reactive intermediate for the synthesis of esters and amides. ub.edu Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation. ub.eduvanderbilt.edu The resulting 2-(propan-2-yl)oxolane-2-carbonyl chloride would be a versatile building block for further derivatization.

Table 1: Common Reagents for Carboxylic Acid Transformations

Transformation Reagent(s) Product
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Ester
Alcohol, DCC or EDC Ester
Amidation Amine, Coupling Agent (e.g., HATU) Amide
Acyl Halide Formation SOCl₂ or (COCl)₂ Acyl Chloride

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of directly reducing carboxylic acids to alcohols. elte.hu The resulting (2-(propan-2-yl)oxolan-2-yl)methanol would offer a new site for derivatization, such as etherification or further oxidation. Borane (BH₃) is another effective reagent for this transformation. elte.hu

Decarboxylation: The removal of the carboxylic acid group, known as decarboxylation, can be challenging for saturated carboxylic acids. However, certain methodologies can achieve this transformation. For instance, radical-mediated decarboxylation, such as the Barton decarboxylation, involves the conversion of the carboxylic acid to a thiohydroxamate ester followed by treatment with a radical initiator. More modern methods utilizing photoredox catalysis have also emerged for the decarboxylation of aliphatic carboxylic acids. princeton.edu

Modification of the Oxolane Ring Structure

Altering the heterocyclic core of this compound can lead to significant changes in the molecule's three-dimensional shape and polarity, which can be crucial for its interaction with biological targets.

Ring Expansion and Contraction Methodologies

Ring Expansion: Ring expansion of tetrahydrofurans to six-membered tetrahydropyrans can be achieved through various synthetic strategies. One potential route could involve the ring-opening of the oxolane, functionalization of the resulting chain, and subsequent ring-closing metathesis or other cyclization strategies to form the larger ring.

Ring Contraction: Ring contraction of a tetrahydrofuran (B95107) ring to an oxetane (B1205548) is a less common transformation. It would likely require a multi-step sequence, possibly involving a rearrangement reaction such as a Favorskii-type rearrangement on a suitably functionalized precursor derived from the oxolane ring.

Introduction of Additional Functional Groups on the Ring

Introducing new functional groups onto the oxolane ring can provide additional points for derivatization or interaction with biological targets. This can be achieved through C-H activation methodologies, although this can be challenging to control regioselectively. A more controlled approach would involve the synthesis of the oxolane ring from a precursor that already contains the desired functional groups. For example, starting with a functionalized alkene and performing a cyclization reaction could yield a substituted oxolane.

Synthesis of Structurally Diverse Analogues and Derivatives

The synthesis of a library of analogues based on the this compound scaffold would be essential for comprehensive structure-activity relationship studies. This would involve combining the transformations described above. For instance, a variety of esters and amides could be synthesized from the parent carboxylic acid. The reduced alcohol derivative could be used to prepare ethers with different alkyl or aryl groups. Furthermore, modification of the isopropyl group could also be explored to probe the impact of steric bulk at the 2-position.

Table 2: Potential Analogues and Their Synthetic Precursors

Analogue Precursor Key Transformation
Methyl 2-(propan-2-yl)oxolane-2-carboxylate This compound Esterification
N-Benzyl-2-(propan-2-yl)oxolane-2-carboxamide This compound Amidation
(2-(Propan-2-yl)oxolan-2-yl)methanol This compound Reduction
2-Propyl-oxolane-2-carboxylic acid Modified starting materials Grignard reaction with a suitable keto-ester

By systematically applying these synthetic strategies, a diverse range of analogues of this compound can be generated. The subsequent evaluation of these compounds would provide valuable insights into the structure-reactivity relationships governing their properties, paving the way for the development of novel molecules with tailored functions.

Structure-Reactivity Correlations in Derivatized Forms of this compound

The chemical reactivity of this compound and its derivatives is fundamentally governed by the interplay of electronic and steric factors originating from its unique structure. The molecule features a carboxylic acid functional group attached to a quaternary carbon (C2) of an oxolane (tetrahydrofuran) ring. This C2 carbon is also substituted with a bulky isopropyl group. These structural elements—the oxolane ring, the α-isopropyl group, and the carboxyl group—collectively influence the accessibility and electrophilicity of the carbonyl carbon, thereby dictating the rates and outcomes of derivatization reactions.

The primary reactions of carboxylic acids involve nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group. sketchy.comlibretexts.org The reactivity of the carboxylic acid and its derivatives (such as esters, amides, and acid chlorides) is sensitive to the electronic environment of the carbonyl group and the steric hindrance around it. ncert.nic.inlibretexts.org

Influence of the α-Isopropyl Group and Oxolane Ring

The most significant structural feature impacting the reactivity of this compound is the presence of two substantial groups—the oxolane ring and an isopropyl substituent—at the α-position to the carboxyl function.

Steric Hindrance: The isopropyl group, being a branched alkyl substituent, exerts considerable steric bulk in the vicinity of the carbonyl carbon. ncert.nic.in This bulkiness sterically hinders the approach of incoming nucleophiles, which is a critical step in nucleophilic acyl substitution. sketchy.compressbooks.pub Consequently, derivatization reactions, such as esterification or amidation, are expected to proceed at a slower rate compared to less substituted analogues like oxolane-2-carboxylic acid (tetrahydro-2-furoic acid). wikipedia.org The formation of the required tetrahedral intermediate is energetically less favorable due to increased van der Waals strain. sketchy.com

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. ncert.nic.in The combined inductive effect of the α-isopropyl group and the carbon framework of the oxolane ring slightly increases the electron density on the carbonyl carbon. This effect reduces the electrophilicity of the carbonyl carbon, making it a less potent site for nucleophilic attack. libretexts.org While this electronic effect is generally less pronounced than the steric effect for alkyl groups, it contributes to a lower intrinsic reactivity compared to unsubstituted or less substituted carboxylic acids. ncert.nic.in

Reactivity of Key Derivatives

The general order of reactivity for carboxylic acid derivatives is typically acyl phosphates > thioesters > acid anhydrides/acid chlorides > esters > amides > carboxylates. libretexts.org This hierarchy is primarily determined by the ability of the substituent attached to the acyl group to act as a leaving group. sketchy.comlibretexts.org For derivatives of this compound, this general trend holds, but the absolute reaction rates are modulated by the steric hindrance imposed by the α-substituents.

An illustrative comparison of the expected relative reactivity of various derivatives in nucleophilic acyl substitution reactions is presented below.

Click to view interactive data | Derivative Type | Structure | Leaving Group | Predicted Relative Reactivity | Rationale for Reactivity | | :--- | :--- | :--- | :--- | :--- | | Acid Chloride | 2-(Propan-2-yl)oxolane-2-carbonyl chloride | Cl⁻ | Very High | Excellent leaving group ability of the chloride ion and strong inductive withdrawal by chlorine significantly increase carbonyl electrophilicity. libretexts.org | | Acid Anhydride (B1165640) | Acetic 2-(propan-2-yl)oxolane-2-carboxylic anhydride | CH₃COO⁻ | High | The carboxylate is a good leaving group, stabilized by resonance. sketchy.com | | Ester (e.g., Methyl Ester) | Methyl 2-(propan-2-yl)oxolane-2-carboxylate | CH₃O⁻ | Moderate | The methoxide (B1231860) ion is a poorer leaving group than chloride or carboxylate. Reactivity is significantly influenced by steric hindrance. pressbooks.pub | | Amide | 2-(Propan-2-yl)oxolane-2-carboxamide | NH₂⁻ | Low | The amide ion is a very poor leaving group. The nitrogen atom's lone pair donates electron density to the carbonyl carbon via resonance, reducing its electrophilicity. sketchy.comlibretexts.org |

Structure-Reactivity Correlations in Derivatization Reactions

Esterification: Fischer esterification of this compound with an alcohol under acidic catalysis is expected to be slow. The steric bulk of the α-isopropyl group hinders both the protonation of the carbonyl oxygen and the subsequent nucleophilic attack by the alcohol. pressbooks.pub The use of less bulky alcohols (e.g., methanol (B129727) vs. tert-butanol) would likely lead to higher yields or faster reaction rates.

Amide Formation: The synthesis of amides from the parent acid typically requires conversion to a more reactive intermediate, such as an acid chloride or the use of coupling agents. Direct reaction with an amine is generally not feasible. When forming amides from a reactive derivative like 2-(propan-2-yl)oxolane-2-carbonyl chloride, the rate will be highly dependent on the steric profile of the amine. Primary amines (R-NH₂) would react faster than secondary amines (R₂-NH), and bulky amines would react slower than smaller ones.

The following table provides a hypothetical correlation between the structural features of nucleophiles and their expected reactivity with a reactive derivative like 2-(propan-2-yl)oxolane-2-carbonyl chloride.

Click to view interactive data | Nucleophile | Type | Steric Hindrance | Predicted Reaction Rate | | :--- | :--- | :--- | :--- | | Methanol (CH₃OH) | Primary Alcohol | Low | Fast | | Isopropanol ((CH₃)₂CHOH) | Secondary Alcohol | Moderate | Moderate | | tert-Butanol ((CH₃)₃COH) | Tertiary Alcohol | High | Very Slow / No Reaction | | Ammonia (NH₃) | Primary Amine | Low | Fast | | Diethylamine ((CH₃CH₂)₂NH) | Secondary Amine | Moderate | Moderate | | Water (H₂O) | - | Low | Fast (Hydrolysis) |

Stereochemical Investigations of 2 Propan 2 Yl Oxolane 2 Carboxylic Acid

Determination of Absolute and Relative Configuration

The molecule 2-(propan-2-yl)oxolane-2-carboxylic acid possesses a single stereocenter at the C2 position of the oxolane ring. This gives rise to two enantiomers, the (R)- and (S)-isomers. The determination of the absolute configuration of these enantiomers is a critical step in understanding their distinct properties.

For chiral carboxylic acids, several methods can be employed to determine the absolute configuration. A classical approach involves chemical correlation, where the unknown compound is chemically transformed into a compound of known stereochemistry without affecting the chiral center. However, modern spectroscopic and computational methods are now more commonly utilized.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules in solution. rsc.orgnih.gov These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained VCD or ECD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods, such as Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned. rsc.orgnih.govnih.gov For instance, the absolute configuration of chiral α-aryloxypropanoic acids has been successfully determined by comparing the experimental VCD spectra of their methyl esters with ab initio predictions. youtube.com

Another powerful technique is X-ray crystallography. If a single crystal of one of the enantiomers or a salt with a chiral resolving agent of known configuration can be obtained, X-ray diffraction analysis can provide the exact three-dimensional structure, thereby revealing the absolute configuration. umich.edu

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when using chiral derivatizing agents, can also be used to elucidate the absolute configuration. nih.gov By converting the enantiomeric carboxylic acids into diastereomeric esters or amides with a chiral auxiliary of known configuration, the differences in the NMR spectra of the resulting diastereomers can be correlated to the absolute configuration of the original acid.

Table 1: Methods for Determining Absolute Configuration

MethodPrincipleRequirements
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional structure.A suitable single crystal of the compound or a derivative.
Vibrational/Electronic Circular Dichroism (VCD/ECD) Differential absorption of left and right circularly polarized light compared with theoretical calculations. rsc.orgnih.govChiral molecule, specialized spectrometer, computational resources for spectral prediction. nih.gov
Chemical Correlation Conversion of the unknown compound to a compound of known absolute configuration via stereochemically defined reactions.A suitable reaction pathway that does not affect the stereocenter.
NMR with Chiral Derivatizing Agents Formation of diastereomers with a chiral auxiliary, leading to distinguishable NMR spectra. nih.govA suitable chiral derivatizing agent and the ability to form and separate the diastereomers.

Conformational Analysis of the Oxolane Ring and Substituents

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous state of dynamic motion known as pseudorotation. The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. The substituents on the ring significantly influence the preferred conformation by minimizing steric and torsional strain.

For 2-substituted oxolanes, the substituent generally prefers to occupy a pseudo-equatorial position to minimize steric interactions. In the case of this compound, the C2 position is gem-disubstituted with both a bulky isopropyl group and a carboxylic acid group. This gem-disubstitution pattern significantly restricts the conformational flexibility of the oxolane ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for conformational analysis in solution. westmont.edu The magnitude of vicinal proton-proton coupling constants (3JHH) can be used with the Karplus equation to estimate dihedral angles and thus deduce the ring's conformation. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy, particularly 2D NOESY, can provide information about through-space proximity of atoms, which is invaluable for determining the relative orientation of the substituents and the conformation of the ring. youtube.comresearchgate.netyoutube.com For example, a NOESY experiment could reveal spatial correlations between the protons of the isopropyl group and specific protons on the oxolane ring, confirming its pseudo-equatorial preference.

Computational modeling, using methods like molecular mechanics or DFT, is also crucial for understanding the conformational landscape. westmont.edursc.org These calculations can predict the relative energies of different envelope and twist conformations, providing a theoretical basis for the experimentally observed preferences.

Table 2: Predicted Conformational Preferences

Substituent at C2Predicted OrientationRationale
Propan-2-yl Pseudo-equatorialMinimization of steric hindrance with the oxolane ring protons.
Carboxylic acid Pseudo-axialTo accommodate the larger isopropyl group in the more stable pseudo-equatorial position.

Stereochemical Influence on Reaction Pathways and Selectivity

The stereochemistry at the C2 position of this compound is expected to have a profound influence on its reactivity and the stereochemical outcome of its reactions. The bulky isopropyl and the carboxylic acid groups create a sterically hindered environment around the C2 center.

Reactions involving the carboxylic acid group, such as esterification or amidation, will likely be influenced by the steric bulk of the adjacent isopropyl group. The approach of reagents to the carbonyl carbon of the carboxylic acid will be directed by the orientation of the substituents on the oxolane ring. The pseudo-equatorial isopropyl group would shield one face of the molecule, potentially leading to diastereoselectivity if the reaction creates a new stereocenter.

Furthermore, if the oxolane ring itself participates in a reaction, such as a ring-opening or a substitution at another position, the existing stereocenter at C2 will direct the stereochemical outcome of the reaction. For example, in reactions that proceed through an oxocarbenium ion intermediate, the presence of the C2 substituents will influence the facial selectivity of nucleophilic attack. rsc.org The stereoelectronics of the system, governed by the conformation of the oxolane ring and its substituents, will play a critical role in determining the reaction pathway.

In the synthesis of substituted tetrahydrofurans, stereocontrol is often achieved by taking advantage of the directing effects of existing stereocenters. youtube.com For instance, the diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans has been achieved with high selectivity, demonstrating the powerful influence of stereochemistry on reaction outcomes. youtube.com

Diastereomeric and Enantiomeric Separations and Analytical Characterization

As this compound is a chiral compound, the separation of its enantiomers is essential for studying their individual biological activities and properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analytical and preparative separation of enantiomers. nih.govnih.govyoutube.com

There are three main strategies for chiral separation by HPLC:

Chiral Derivatizing Agents: The enantiomeric mixture is reacted with a chiral derivatizing agent of high enantiomeric purity to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. After separation, the chiral auxiliary can be removed to yield the pure enantiomers. youtube.com

Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase. The enantiomers in the sample form transient diastereomeric complexes with the chiral additive in situ, leading to different retention times on an achiral column. youtube.com

Chiral Stationary Phases (CSPs): This is the most widely used method for direct enantiomeric separation. The stationary phase of the HPLC column is modified with a chiral selector. The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities, which results in different retention times and thus separation. youtube.comchemrxiv.orgyoutube.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly versatile and widely used for the separation of a broad range of chiral compounds. youtube.com

The development of a successful chiral separation method often involves screening different CSPs and mobile phase compositions to achieve optimal resolution. youtube.com

Once separated, the enantiomeric purity of each isomer is typically determined by the same chiral HPLC method. The characterization of the separated enantiomers would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their chemical identity. The specific rotation of each enantiomer would also be measured using polarimetry, which would be opposite in sign but equal in magnitude for the two enantiomers.

Table 3: Common Chiral Stationary Phases for HPLC

CSP TypeCommon ExamplesTypical Analytes
Polysaccharide-based Cellulose and amylose derivatives (e.g., Chiralcel®, Chiralpak®)Broad range of chiral compounds, including those with aromatic groups and hydrogen-bonding functionalities.
Protein-based α1-acid glycoprotein (B1211001) (AGP), ovomucoidBasic and acidic compounds.
Cyclodextrin-based β-cyclodextrin, γ-cyclodextrinCompounds that can form inclusion complexes.
Pirkle-type π-acidic or π-basic aromatic ringsCompounds with complementary π-electron systems.

Theoretical and Computational Chemistry Approaches to 2 Propan 2 Yl Oxolane 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies of Ground and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. ekb.egnih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 2-(propan-2-yl)oxolane-2-carboxylic acid, DFT would be instrumental in:

Determining Ground State Geometry: Identifying the most stable three-dimensional arrangement of atoms (the ground state conformation). This involves optimizing the molecular geometry to find the lowest energy structure. The flexibility of the oxolane ring and the rotational freedom of the isopropyl and carboxylic acid groups mean several local energy minima may exist.

Investigating Transition States: Modeling the high-energy structures that connect reactants to products (transition states) is key to understanding reaction mechanisms. For instance, DFT could be used to study the transition state for the deprotonation of the carboxylic acid, its esterification, or the ring-opening reactions of the oxolane moiety. mdpi.com The calculated energy of the transition state provides the activation energy, a critical parameter for determining reaction rates.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT This table is illustrative and represents the type of data generated from DFT calculations.

Conformer IDDescription of GeometryRelative Energy (kcal/mol)
Conf-1 Oxolane in envelope conformation, COOH equatorial-like0.00
Conf-2 Oxolane in twist conformation, COOH axial-like1.25
Conf-3 Oxolane in envelope conformation, different COOH rotation0.88

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. While often more computationally demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, especially for spectroscopic properties. researchgate.net

For this compound, ab initio calculations would be valuable for:

Predicting Vibrational Spectra (IR): Calculating the vibrational frequencies and intensities corresponding to the stretching and bending of chemical bonds. acs.org These theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the molecule's structure and identify characteristic functional group peaks, such as the O-H and C=O stretches of the carboxylic acid. thermofisher.comresearchgate.net

Predicting NMR Spectra: Calculating nuclear magnetic shielding tensors, which can be converted into the chemical shifts observed in NMR spectroscopy. mdpi.com This allows for the assignment of peaks in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule, aiding in structural elucidation. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular behavior. mdpi.com

For this compound, MD simulations can reveal:

Conformational Dynamics: MD can map the transitions between different low-energy conformations of the molecule, showing how the oxolane ring flexes and how the substituents rotate in a solvent environment. This provides a dynamic picture that complements the static view from DFT calculations.

Solvent Effects: By explicitly including solvent molecules (like water or an organic solvent) in the simulation box, MD can model how the solvent influences the molecule's conformation and behavior.

Intermolecular Interactions: A key strength of MD is its ability to simulate how molecules interact with each other. For this compound, MD could model the strong hydrogen bonding between the carboxylic acid groups of two molecules to form dimers. nih.govresearchgate.net It can also simulate interactions with other molecules, such as biological macromolecules like proteins or enzymes, which is crucial for understanding potential biological activity.

Table 2: Typical Intermolecular Interactions for this compound Studied by MD Simulations This table is illustrative of interactions that can be modeled.

Interaction TypeParticipating GroupsTypical Energy Range (kcal/mol)Significance
Hydrogen Bonding Carboxylic acid (donor) and Carboxylic acid (acceptor)5 - 10Dimer formation, aggregation
Hydrogen Bonding Carboxylic acid (donor) and Water (acceptor)3 - 7Solvation, solubility
Dipole-Dipole Oxolane oxygen and other polar groups1 - 3Solvation, crystal packing
van der Waals Isopropyl group and other nonpolar moieties0.5 - 2Conformational stability, packing

Computational Design of Novel Derivatives and Optimized Reaction Pathways

Computational chemistry is not just for analysis; it is a powerful tool for design. By using theoretical models, chemists can design new molecules with desired properties and find better ways to synthesize them before undertaking expensive and time-consuming laboratory work. nih.govrsc.org

Potential applications for this compound include:

Designing Novel Derivatives: By systematically modifying the structure in silico (on the computer)—for example, by changing the alkyl group or adding substituents to the oxolane ring—researchers can predict how these changes would affect properties like solubility, reactivity, or binding affinity to a biological target. nih.gov This computational screening can prioritize the most promising derivatives for synthesis.

Optimizing Reaction Pathways: Theoretical calculations can be used to explore different synthetic routes. ethz.ch For example, by calculating the activation energies for different catalytic cycles or reagent combinations, a more efficient, higher-yielding, or more selective reaction pathway can be identified. This is particularly relevant for creating enantiomerically pure versions of the molecule. researchgate.net

Prediction of Spectroscopic Signatures (e.g., NMR, IR, CD) from Theoretical Models

A key application of computational chemistry is the prediction of spectroscopic data, which serves as a bridge between theoretical models and experimental reality. nih.gov

NMR and IR Prediction: As mentioned in section 6.1.2, DFT and ab initio methods can accurately predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. mdpi.comresearchgate.net When experimental data is ambiguous, comparing it to a calculated spectrum for a proposed structure can provide definitive confirmation.

Circular Dichroism (CD) Prediction: Since this compound is chiral, it will interact differently with left- and right-circularly polarized light. Vibrational Circular Dichroism (VCD) spectroscopy measures this difference and is extremely sensitive to the molecule's absolute configuration. Quantum chemical calculations can simulate the VCD spectrum for a specific enantiomer (e.g., the R or S form). nih.gov Comparing the predicted VCD spectrum to the experimental one is a powerful method for unambiguously determining the absolute stereochemistry of a chiral molecule.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table is a hypothetical example demonstrating the application of computational prediction.

Nucleus/ModePredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Predicted IR Frequency (cm⁻¹)Experimental IR Frequency (cm⁻¹)
COOH 10.5 - 12.011.23300 - 2500 (broad)2980 (broad)
CH-COOH 4.2 - 4.54.351700 - 17251710
CH-(CH₃)₂ 2.0 - 2.32.151150 - 10501080

Applications of 2 Propan 2 Yl Oxolane 2 Carboxylic Acid As a Synthetic Intermediate

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center at the C2-position of the oxolane ring in 2-(Propan-2-yl)oxolane-2-carboxylic acid suggests its potential as a chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a synthetic sequence to introduce a specific stereochemistry in the target molecule. The synthesis of such chiral building blocks often involves asymmetric catalysis or resolution of a racemic mixture.

While the parent compound, (R)- and (S)-oxolane-2-carboxylic acid (also known as (R)- and (S)-tetrahydro-2-furoic acid), has been utilized as a chiral building block, specific documented applications of the 2-isopropyl substituted analogue are not prevalent in publicly available scientific literature. The general strategy for employing such a compound would involve leveraging the stereochemically defined quaternary center to control the formation of new stereocenters in subsequent reactions. The steric bulk of the isopropyl group could also play a significant role in directing the approach of reagents.

Precursor for the Synthesis of Complex Organic Molecules

The structural motifs present in this compound—a substituted tetrahydrofuran (B95107) ring and a carboxylic acid—are found in numerous biologically active natural products and pharmaceuticals. The tetrahydrofuran ring is a common core in many polyether antibiotics and other natural products. researchgate.net The carboxylic acid functional group serves as a versatile handle for various chemical transformations, including amide bond formation, esterification, and reduction to an alcohol.

While direct examples of the use of this compound as a precursor are scarce, one can hypothesize its utility based on the reactivity of similar structures. For instance, the carboxylic acid could be converted to a ketone, which could then undergo further functionalization. The oxolane ring itself can be stable under a variety of reaction conditions, making it a robust scaffold to build upon.

Integration into Total Synthesis Strategies for Natural Products or Pharmaceuticals (as synthetic targets)

The total synthesis of complex natural products and pharmaceuticals often requires the creative use of unique and often custom-synthesized building blocks. The incorporation of a fragment like this compound could be envisioned in the synthesis of molecules containing a substituted tetrahydrofuran moiety.

Although no specific total syntheses explicitly report the use of this compound, the general importance of substituted tetrahydrofurans is well-established. For example, the synthesis of various natural products containing tetrahydrofuran rings often involves the cyclization of a precursor with the desired substitution pattern. researchgate.net In a hypothetical scenario, a synthetic strategy could involve the early introduction of the this compound fragment, which would then be elaborated to the final target molecule.

Development of Novel Reagents and Catalysts Utilizing the Scaffold

Chiral molecules are frequently employed as ligands for metal catalysts in asymmetric catalysis. The synthesis of such ligands often starts from readily available chiral building blocks. The structure of this compound, with its defined stereocenter and functional groups, makes it a potential candidate for derivatization into a novel chiral ligand.

The carboxylic acid could be converted into other functional groups, such as an amine or a phosphine, which are common coordinating groups in catalyst design. The oxolane ring would provide a rigid backbone, which is often crucial for achieving high levels of stereocontrol in catalytic reactions. However, at present, there are no specific reports in the scientific literature detailing the development of reagents or catalysts based on the this compound scaffold.

Data Tables

Due to the limited specific data available for this compound, a detailed data table on its reaction yields or specific applications cannot be provided. However, a table of the compound's basic properties is presented below.

PropertyValue
IUPAC Name This compound
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Structure A tetrahydrofuran ring substituted at the 2-position with an isopropyl group and a carboxylic acid group.

Advanced Analytical Techniques in the Research of 2 Propan 2 Yl Oxolane 2 Carboxylic Acid

High-Resolution Spectroscopic Methods for Detailed Structural Elucidation

High-resolution spectroscopic techniques are paramount in determining the precise atomic arrangement of a molecule. These methods offer a non-destructive means to probe the chemical environment of individual atoms and their spatial relationships.

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution and the solid state.

1D NMR (¹H and ¹³C): One-dimensional NMR would provide the initial and most fundamental structural information. The ¹H NMR spectrum would reveal the number of distinct proton environments, their integration (ratio of protons), and their coupling patterns, which indicate adjacent protons. The ¹³C NMR spectrum would show the number of unique carbon atoms. For 2-(Propan-2-yl)oxolane-2-carboxylic acid, specific chemical shifts would be expected for the isopropyl group, the protons and carbons of the oxolane ring, and the carboxylic acid group.

2D NMR: Two-dimensional NMR techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the isopropyl group and along the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the quaternary carbon at the 2-position and connecting the isopropyl group and the carboxylic acid to the oxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution.

Solid-State NMR: In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR could provide valuable information about the structure and packing of the molecule in its solid form.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

Atom Position¹H Chemical Shift (ppm, hypothetical)¹³C Chemical Shift (ppm, hypothetical)
Carboxylic Acid (-COOH)10-12175-185
Quaternary Carbon (C2)-80-90
Oxolane CH₂ (C3, C4, C5)1.8-4.525-70
Isopropyl CH2.0-2.530-40
Isopropyl CH₃0.9-1.215-20

High-Resolution Mass Spectrometry for Mechanistic Insights and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for this carboxylic acid. The resulting mass-to-charge ratio (m/z) would confirm the molecular weight.

Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The analysis of these fragment ions provides valuable structural information, confirming the presence of the isopropyl and carboxylic acid groups and the oxolane ring.

Ionm/z (hypothetical)Description
[M-H]⁻157.08Parent ion (deprotonated)
[M-H-CO₂]⁻113.09Loss of carbon dioxide
[M-H-C₃H₇]⁻114.03Loss of isopropyl radical

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive three-dimensional structural information. This technique can unambiguously determine bond lengths, bond angles, and the absolute configuration of the chiral center at the 2-position. It would also reveal the conformation of the five-membered oxolane ring (e.g., envelope or twist conformation) and how the molecules pack in the crystal lattice, including any intermolecular interactions like hydrogen bonding from the carboxylic acid groups.

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatography is essential for both assessing the purity of a synthesized compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of a non-volatile compound like a carboxylic acid. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like formic acid, would likely be employed. A single, sharp peak would indicate a high degree of purity.

Chiral HPLC: Since the molecule possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral HPLC, using a stationary phase containing a chiral selector, is the primary method for separating these enantiomers. This technique is crucial for determining the enantiomeric excess (ee) of a chiral synthesis or for isolating the individual enantiomers for further study.

Gas Chromatography (GC): For GC analysis, the carboxylic acid would typically need to be derivatized to a more volatile ester (e.g., a methyl ester). This would allow for purity assessment and, with a chiral GC column, separation of the enantiomers of the derivatized compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment and Conformational Studies

Chiroptical techniques are used to study chiral molecules and are particularly sensitive to their three-dimensional structure.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry and conformation of the molecule. While empirical rules for predicting the CD spectrum of this specific compound may not exist, theoretical calculations (using time-dependent density functional theory, TD-DFT) could be performed on the optimized structures of both enantiomers. By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the enantiomers could be assigned. Studies on similar molecules, such as tetrahydrofuran-2-carboxylic acid, have shown that intermolecular associations, like dimer formation, can significantly affect the CD spectra, providing insights into solution-phase behavior. google.com

Future Perspectives and Emerging Research Directions for 2 Propan 2 Yl Oxolane 2 Carboxylic Acid

Exploration of Unconventional Synthetic Methodologies and Reactivity Patterns

The construction of the sterically congested quaternary center of 2-(propan-2-yl)oxolane-2-carboxylic acid presents a considerable synthetic challenge, necessitating a move beyond traditional methods. Future research should focus on developing innovative and efficient synthetic pathways.

Unconventional Synthesis: Emerging strategies in organic synthesis offer promising routes. Methodologies such as metal-catalyzed intramolecular hydroalkoxylation of γ-hydroxy olefins or C-H activation/oxidation of suitable alcohol precursors could provide atom-economical pathways to the core THF structure. chemistryviews.orgorganic-chemistry.org For instance, an iodine-catalyzed C(sp³)–H oxidation of a tertiary alcohol containing a tethered chain could be a metal-free approach to forge the oxolane ring. chemistryviews.org Another powerful strategy involves [3+2] cycloaddition reactions. An iridium-catalyzed asymmetric formal [3+2] cycloaddition between a vinylcyclopropane (B126155) and a carboxylic acid derivative could potentially construct the substituted THF ring with high enantioselectivity, a significant advantage for applications in medicinal chemistry. acs.org

Novel Reactivity: The compound's reactivity is largely governed by the interplay between the tetrahydrofuran (B95107) ring and the hindered carboxylic acid group. The carboxylic acid can serve as a synthetic handle for a variety of transformations. A key area for exploration is its decarboxylation. While the decarboxylation of simple carboxylic acids is well-known, the steric hindrance in this molecule could lead to unusual reactivity. organic-chemistry.org Investigating its behavior under photoredox catalysis, which has proven effective for the hydrodecarboxylation of sterically demanding acids, could yield valuable synthetic intermediates. researchgate.net Furthermore, palladium-hydride catalyzed decarboxylation, which proceeds via an α-C-H bond dissociation, could be a viable pathway for transforming the acid into a valuable hydrocarbon scaffold. pnnl.govtum.de

Development of Advanced Catalytic Systems for Transformations Involving the Compound

The carboxylic acid moiety is not merely a structural component but a versatile functional group that can be activated by advanced catalytic systems. Future research will likely focus on leveraging this group as a traceless directing group or a coupling partner in novel transformations.

Palladium-catalyzed decarbonylative cross-coupling reactions, which can engage carboxylic acids directly to form C-C bonds, represent a major frontier. researchgate.net Developing a catalytic system, perhaps involving a cooperative bimetallic approach (e.g., Pd/Cu), could enable the coupling of this compound with various (hetero)arenes, providing direct access to complex molecules without pre-functionalization. researchgate.net

Another promising avenue is the use of dual catalytic systems, such as combining organophotoredox catalysis with transition metal catalysis. A photoredox/copper-catalyzed decarboxylative olefination could convert the acid into a vinyl-substituted tetrahydrofuran, a versatile building block for further functionalization. researchgate.net The development of catalysts specifically optimized for this sterically hindered substrate would be a key challenge.

Below is a prospective comparison of potential catalytic systems for a hypothetical decarboxylative arylation reaction.

Catalytic SystemProposed MechanismPotential AdvantagesKey Research Challenges
Pd(0)/XantPhosDecarbonylative CouplingBroad substrate scope for aryl partners.High temperatures may be required; catalyst sensitivity.
Ir(ppy)3/Ni(II)Photoredox/MetallaphotoredoxMild, visible-light mediated conditions.Balancing redox potentials; substrate compatibility.
Cu(I)/PhotocatalystDecarboxylative Radical PathwayUse of earth-abundant copper; mild conditions.Controlling radical side reactions; selectivity.

Integration into Supramolecular Chemistry and Nanotechnology as a Building Block

The distinct polarity and hydrogen-bonding capabilities of this compound make it an excellent candidate for designing novel self-assembling systems. The carboxylic acid group is a powerful hydrogen bond donor and acceptor, known to form strong intermolecular dimers. capes.gov.brnih.gov The tetrahydrofuran ring, with its ether oxygen, also acts as a hydrogen bond acceptor and imparts specific solubility and conformational properties. taylorandfrancis.com

This duality could be harnessed to create advanced materials. For example, functionalizing polymers with this compound could lead to supramolecular materials with tunable thermal and mechanical properties, similar to how UPy-terminated poly(tetrahydrofuran) forms robust thermoplastic elastomers through hydrogen bonding. researchgate.net The isopropyl group provides steric bulk that could be used to fine-tune the packing and morphology of self-assembled structures, potentially leading to the formation of nanofibers, nanospheres, or hydrogels. taylorandfrancis.com Research in this area would involve synthesizing derivatives and studying their self-assembly in various solvents and conditions.

Advanced Computational Modeling for Rational Design and Prediction of Novel Reactivity

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound before embarking on extensive experimental work. Density Functional Theory (DFT) calculations, which have been successfully used to study the monomer-dimer equilibrium of the parent tetrahydrofuran-2-carboxylic acid, can be applied here. nih.govacs.org

Future computational studies could focus on several key areas:

Conformational Analysis: Determining the preferred conformations of the molecule, which will influence its reactivity and ability to participate in self-assembly.

Reaction Mechanisms: Modeling transition states for proposed synthetic and catalytic reactions (e.g., decarboxylation, C-H activation) to predict feasibility, selectivity, and optimal conditions. pnnl.gov

Supramolecular Assembly: Simulating the intermolecular interactions to predict how molecules will aggregate, guiding the design of new materials. Hirshfeld surface analysis could provide insight into the specific intermolecular contacts driving crystal packing. taylorandfrancis.com

A summary of key parameters for a prospective computational study is presented below.

Research QuestionComputational MethodParameter/s to InvestigatePredicted Outcome
Most stable conformer?DFT (e.g., B3LYP/aug-cc-pVTZ)Dihedral angles, relative energiesInsight into steric and electronic effects
Feasibility of decarboxylation?Transition State Search (DFT)Activation energy barriersPrediction of reaction viability and required temperature
Dimerization energy?DFT with dispersion correctionBinding energy, geometryStrength of supramolecular interactions

Interdisciplinary Research Opportunities in Advanced Organic Synthesis

The full potential of this compound will be realized through collaborations that bridge traditional scientific divides. The development of novel synthetic methods for this compound is not an end in itself but a means to enable research in other fields.

Medicinal Chemistry: The tetrahydrofuran motif is a core structure in numerous biologically active natural products and pharmaceuticals. chemistryviews.orgwikipedia.org Interdisciplinary projects with medicinal chemists could involve synthesizing libraries of derivatives based on this scaffold for screening against various biological targets. Its unique substitution pattern could lead to novel intellectual property.

Materials Science: Collaboration with polymer chemists and materials scientists is essential to translate the supramolecular potential of this molecule into functional materials. researchgate.net This could involve creating novel polymers for biomedical applications, such as drug delivery vehicles or tissue engineering scaffolds, where the properties of the THF ring can be exploited.

Chemical Biology: Once methods are established to incorporate isotopic labels (e.g., ¹³C), the compound could be used as a probe to study biological systems, requiring expertise from chemical biologists. For instance, iridium-catalyzed cycloadditions have been shown to be compatible with late-stage carbon isotope labeling. acs.org

These interdisciplinary efforts will ensure that advances in the fundamental chemistry of this compound are translated into practical applications, driving progress in both science and technology.

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